molecular formula C12H12F2O3 B1371859 Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate CAS No. 898752-22-2

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

Cat. No. B1371859
M. Wt: 242.22 g/mol
InChI Key: ZYPZSBVMXDYVRF-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a chemical compound with the linear formula C11H10F2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another study mentioned the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives .

Scientific Research Applications

Biosynthesis in Wine Production

Ethyl 4-oxobutyrate is involved in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry wine. When added to a simulated sherry under an actively growing film of S. fermentati, it yielded several compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).

Synthesis of Medical Compounds

A study on the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, demonstrates its role in pharmaceutical compound development (Hao Zhi-hui, 2007).

Anti-inflammatory and Antimicrobial Applications

Research indicates that a compound synthesized from ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities, highlighting its potential in therapeutic applications (Mohan, Sarojini, Narayana, & Priya, 2018).

Catalysis and Asymmetric Induction

The enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems showcases its role in asymmetric catalysis (Starodubtseva et al., 2004).

Optimization of Bioreduction Processes

Designing the optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast demonstrates its application in biotechnological processes (Chen, Wang, Houng, & Lee, 2002).

Synthesis of Novel HIV-1 Inhibitors

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from corresponding arylacetonitriles and 2-bromo esters, have been tested for activity against HIV-1, highlighting their potential in antiviral drug development (Danel et al., 1996).

properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZSBVMXDYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645579
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate

CAS RN

898752-22-2
Record name Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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